Cas no 942271-61-6 (4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester)

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester structure
942271-61-6 structure
Nom du produit:4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester
Numéro CAS:942271-61-6
Le MF:C16H23N3O4
Mégawatts:321.371524095535
MDL:MFCD12198406
CID:2130055
PubChem ID:45791321

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Propriétés chimiques et physiques

Nom et identifiant

    • 4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester
    • tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate
    • 4-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid tert-butyl ester
    • AKOS025146886
    • MFCD12198406
    • DTXSID90672538
    • SY060688
    • AC7376
    • AC-31288
    • AS-84048
    • CS-0130569
    • tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate
    • PNTUIHOIJCQTSU-UHFFFAOYSA-N
    • tert-Butyl 4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate
    • SCHEMBL591950
    • 942271-61-6
    • MDL: MFCD12198406
    • Piscine à noyau: 1S/C16H23N3O4/c1-16(2,3)23-15(20)13-6-5-12(11-14(13)19(21)22)18-9-7-17(4)8-10-18/h5-6,11H,7-10H2,1-4H3
    • La clé Inchi: PNTUIHOIJCQTSU-UHFFFAOYSA-N
    • Sourire: O=C(C1C([N+](=O)[O-])=CC(N2CCN(C)CC2)=CC=1)OC(C)(C)C

Propriétés calculées

  • Qualité précise: 321.16885622g/mol
  • Masse isotopique unique: 321.16885622g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 6
  • Comptage des atomes lourds: 23
  • Nombre de liaisons rotatives: 4
  • Complexité: 436
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 78.6Ų
  • Le xlogp3: 2.5

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
eNovation Chemicals LLC
D783111-500mg
tert-butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate
942271-61-6 95%
500mg
$860 2024-06-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1201209-100mg
tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate
942271-61-6 97%
100mg
¥46.00 2024-04-24
Key Organics Ltd
AS-84048-100MG
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate
942271-61-6 >97%
100mg
£229.00 2023-09-07
Key Organics Ltd
AS-84048-5G
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate
942271-61-6 >97%
5g
£1358.00 2023-09-07
Key Organics Ltd
AS-84048-0.25g
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate
942271-61-6 >97%
0.25g
£347.00 2023-09-07
Aaron
AR01DFEI-250mg
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate
942271-61-6 97%
250mg
$6.00 2025-02-11
A2B Chem LLC
AX05006-250mg
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate
942271-61-6 97%
250mg
$17.00 2024-07-18
abcr
AB286819-1g
tert-Butyl 4-(4-methylpiperazin-1-yl)-2-nitrobenzoate; .
942271-61-6
1g
€73.80 2025-02-15
A2B Chem LLC
AX05006-5g
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate
942271-61-6 97%
5g
$53.00 2024-07-18
A2B Chem LLC
AX05006-10g
tert-Butyl4-(4-Methyl-1-piperazinyl)-2-nitrobenzoate
942271-61-6 97%
10g
$87.00 2024-07-18

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Méthode de production

Méthode de production 1

Conditions de réaction
1.1 overnight, rt
Référence
Indole derivatives as TrkA receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 6 h, rt
1.2 Solvents: Water ;  20 h
Référence
Preparation of substituted indazole derivatives for use as kinase inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Solvents: Dimethylformamide ;  6 h, rt
1.2 Reagents: Water ;  2 h, cooled
Référence
Optimization of synthetic process of antitumor drug entrectinib
Liu, Yan; Fan, Wei-zheng; Feng, Bai-nian, Huaxue Shiji, 2020, 42(9), 1102-1107

Méthode de production 4

Conditions de réaction
1.1 5 h
1.2 Solvents: Water ;  24 h
Référence
Preparation of azaindazole derivatives and analogs for use in the treatment of pain
, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction
1.1 5 h, rt
1.2 Reagents: Water ;  24 h, rt
Référence
Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 6 h, rt
Référence
Indazole derivatives as kinase inhibitors for the treatment of cancer and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 6 h, rt
Référence
Substituted pyrazolo[4,3-c]pyridine derivatives as tyrosine kinase inhibitors, particularly IGF-1R inhibitors, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 5 h, rt
1.2 Solvents: Water ;  18 h, rt
Référence
Preparation of heterocyclic derivatives modulating activity of certain protein kinases
, World Intellectual Property Organization, , ,

Méthode de production 9

Conditions de réaction
1.1 5 h, rt
1.2 Reagents: Water ;  24 h, rt
Référence
Preparation of azaindazole derivatives and analogs for use in the treatment of cancer overexpressing Trk
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 6 h, rt
Référence
Preparation of substituted indazole derivatives active as kinase inhibitors for treating cancer, cell proliferative disorders, and other diseases
, World Intellectual Property Organization, , ,

Méthode de production 11

Conditions de réaction
1.1 6 h, rt
Référence
Preparation of pyrrolo[3,4-c]pyrazole derivatives as IGF-1R inhibitors
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 overnight, rt
Référence
Indazole compounds for inhibiting kinase activity, their composition and application in field of medical technology
, China, , ,

Méthode de production 13

Conditions de réaction
Référence
Preparation of bifunctionalized heterocyclic compounds as neurotrophic tyrosine receptor kinase (NTRK) degrading compounds
, World Intellectual Property Organization, , ,

Méthode de production 14

Conditions de réaction
1.1 Solvents: Acetonitrile ;  rt → 85 °C; 6 h, 85 °C
1.2 Reagents: Pyridine ,  Phosphorus oxychloride Solvents: Dichloromethane ;  12 h, rt; 12 h, rt
Référence
Green preparation and application of entrectinib intermediate
, China, , ,

Méthode de production 15

Conditions de réaction
Référence
Preparation of azaindazole or diazaindazole derivatives as ALK, Abl and/or c-Sr kinase inhibitors for treating cancer, inflammation and neurodegenerative diseases
, France, , ,

Méthode de production 16

Conditions de réaction
1.1 6 h, rt
Référence
Substituted pyrrolopyrazole derivatives as tyrosine kinase inhibitors, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Raw materials

4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:942271-61-6)4-(4-methyl-piperazin-1-yl)-2-nitro-benzoic acid tert-butyl ester
A916758
Pureté:99%
Quantité:1g
Prix ($):716.0